3-Fluoro-5-(methoxymethoxy)benzaldehyde
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H9FO3 |
|---|---|
Molecular Weight |
184.16 g/mol |
IUPAC Name |
3-fluoro-5-(methoxymethoxy)benzaldehyde |
InChI |
InChI=1S/C9H9FO3/c1-12-6-13-9-3-7(5-11)2-8(10)4-9/h2-5H,6H2,1H3 |
InChI Key |
QSFPJMLGTMUNOO-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=CC(=CC(=C1)C=O)F |
Origin of Product |
United States |
Synthetic Methodologies for 3 Fluoro 5 Methoxymethoxy Benzaldehyde
De Novo Synthesis Approaches
Strategic Introduction of Halogen and Protecting Groups
The foundational steps in the synthesis involve creating the 1-fluoro-3-(methoxymethoxy)benzene (B149991) intermediate. This requires precise control over the electrophilic substitution and protection reactions on a suitable aromatic precursor, such as 3-fluorophenol (B1196323) or 3,5-disubstituted precursors.
The introduction of a fluorine atom onto an aromatic ring is a critical step that can be achieved through several methods, with electrophilic fluorination being a common and effective approach for activated systems. nih.gov Phenols and other electron-rich aromatic compounds are highly susceptible to electrophilic aromatic substitution, with the hydroxyl group acting as a powerful ortho, para-director. byjus.com
For a precursor like a 3-substituted phenol (B47542), electrophilic fluorination would be directed to the positions ortho and para to the activating hydroxyl group. Reagents such as Selectfluor (F-TEDA-BF₄) are widely used for this purpose due to their relative safety and efficacy. nih.gov The reaction mechanism is believed to proceed through a single electron transfer (SET) pathway. researchgate.net The choice of solvent and reaction conditions can be optimized to achieve high regioselectivity, often favoring the para-substituted product due to reduced steric hindrance. nih.govrsc.org In the context of synthesizing a 3,5-substituted pattern, a synthetic designer might start with a molecule where one directing group can be used to install the fluorine at the desired meta position relative to a second group that will be modified later.
The hydroxyl group of a phenolic precursor, such as 3-fluorophenol, is typically protected to prevent unwanted side reactions during subsequent formylation steps. The methoxymethyl (MOM) ether is a common acid-labile protecting group used for this purpose. The installation of the MOM group can be accomplished through several reliable methods.
A widely used method involves the reaction of the phenol with chloromethyl methyl ether (MOM-Cl) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). Other bases such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) can also be employed. chemicalbook.com Due to the carcinogenic nature of MOM-Cl, alternative, safer reagents have been developed. These include dimethoxymethane (B151124) (methylal) activated by a Lewis or Brønsted acid, and methoxymethyl acetate (B1210297) catalyzed by a Lewis acid like zinc chloride. chemicalbook.com
The choice of reagent and conditions depends on the substrate's sensitivity and the desired scale of the reaction.
Formylation Reactions on Precursor Aromatic Systems
With the 1-fluoro-3-(methoxymethoxy)benzene precursor in hand, the final step is the introduction of the aldehyde (formyl) group. The regioselectivity of this step is governed by the directing effects of the existing fluorine and methoxymethoxy substituents. Both are ortho, para-directing groups, which influences the choice of formylation method.
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. thieme-connect.dewikipedia.org The reaction employs a Vilsmeier reagent, typically a chloroiminium salt, which is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an activating agent such as phosphorus oxychloride (POCl₃). wikipedia.orgresearchgate.net
This reagent is a weak electrophile that reacts preferentially with highly activated aromatic rings. researchgate.net In the case of 1-fluoro-3-(methoxymethoxy)benzene, both substituents activate the ring towards electrophilic substitution. The powerful activating and ortho, para-directing nature of the methoxymethoxy group, combined with the similar directing effect of the fluorine atom, makes the ring a suitable substrate. The formylation is expected to occur at the positions ortho or para to the substituents. The primary sites of attack would be C2, C4, and C6. The C2 position is ortho to both groups, making it electronically very favorable. The C4 position is ortho to the MOM group and para to the fluorine, also making it a likely site for substitution. The final product distribution will depend on the precise reaction conditions and the balance between electronic activation and steric hindrance. orgsyn.org
An alternative and often highly regioselective method for formylation is through a directed ortho-metalation (DoM) reaction. commonorganicchemistry.com This approach involves the deprotonation of an aromatic C-H bond adjacent to a directing metalation group (DMG) using a strong organolithium base, such as n-butyllithium (n-BuLi). The resulting aryllithium intermediate is then quenched with an electrophilic formylating agent, most commonly DMF. commonorganicchemistry.comthieme-connect.de
For the 1-fluoro-3-(methoxymethoxy)benzene precursor, the methoxymethoxy group is a more powerful directing group than the fluorine atom. researchgate.net Therefore, treatment with n-BuLi is expected to selectively deprotonate the C2 position, which is situated between the fluoro and methoxymethoxy groups. Trapping the resulting aryllithium species with DMF would yield, after aqueous workup, the desired 3-Fluoro-5-(methoxymethoxy)benzaldehyde with high regioselectivity. researchgate.netthieme-connect.de This method offers a predictable way to control the position of formylation, often providing a single isomer where other electrophilic substitution methods might yield mixtures. nih.gov
Palladium-Catalyzed Coupling Reactions in Benzene (B151609) Ring Functionalization
Palladium-catalyzed coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. researchgate.netscispace.com These methods are particularly valuable for the functionalization of arenes and heteroarenes, offering shorter and more selective pathways compared to classical methods. researchgate.net In the context of synthesizing this compound, palladium catalysis could be employed at various stages.
For instance, a suitable precursor, such as 1-bromo-3-fluoro-5-(methoxymethoxy)benzene, could undergo a palladium-catalyzed formylation reaction to introduce the aldehyde group. Alternatively, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling, can be used to construct the substituted benzene ring itself from smaller fragments. researchgate.net
A direct and efficient palladium-catalyzed oxidative dehydrogenative fluoroalkoxylation of benzaldehydes has also been reported, which utilizes a transient directing group strategy. nih.gov This approach avoids the need for the installation and removal of directing groups, enhancing atom and step economy. nih.gov Furthermore, palladium-catalyzed cross-coupling of aryl trifluoroacetates with organoboron compounds provides a pathway to trifluoromethyl ketones, demonstrating the versatility of palladium catalysts in introducing fluorine-containing moieties, which can be adapted for related syntheses. researchgate.net The choice of ligands, such as phosphines or N-heterocyclic carbenes, is crucial in tuning the reactivity and selectivity of the palladium catalyst. rug.nlresearchgate.net
Convergent and Divergent Synthetic Routes
Modular Synthesis Design for Complex Architectures
Modular synthesis involves the assembly of complex molecules from pre-synthesized, structurally distinct building blocks or "modules." This approach is highly advantageous for creating libraries of related compounds for drug discovery and materials science. In this paradigm, this compound can serve as a key modular building block. Its multiple functional groups—the reactive aldehyde, the fluorine atom influencing electronic properties, and the protected hydroxyl group—allow for facile and diverse subsequent chemical modifications. ossila.com
For example, the aldehyde can undergo Wittig reactions, condensations, or reductive aminations, while the aromatic ring can be further functionalized via reactions directed by the existing substituents. This modularity is essential in constructing complex bioactive scaffolds, such as benzosuberone derivatives or bicyclic heterocycles. ossila.com
Optimization of Reaction Conditions and Synthetic Yields
Achieving optimal yields and purity requires a systematic investigation of reaction conditions. Key parameters that are often tuned include temperature, solvent, catalyst loading, and reaction time. scielo.br High-throughput experimentation (HTE) systems and machine learning algorithms are increasingly being used to accelerate the optimization process, allowing for the fine-tuning of multiple reaction parameters simultaneously. beilstein-journals.org For instance, the optimization of a three-step synthesis of a para-terphenyl derivative involved systematically adjusting conditions for a Diels-Alder reaction, an isomerization, and a dehydrogenation step. azom.com
The following table illustrates a hypothetical optimization study for a key synthetic step, highlighting the impact of various parameters on product yield.
| Entry | Catalyst (mol%) | Ligand | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | PPh₃ | 80 | 12 | 65 |
| 2 | Pd(OAc)₂ (2) | PPh₃ | 80 | 12 | 58 |
| 3 | Pd(OAc)₂ (5) | SPhos | 100 | 8 | 85 |
| 4 | Pd(OAc)₂ (5) | SPhos | 80 | 8 | 78 |
| 5 | PdCl₂(dppf) (5) | - | 100 | 10 | 92 |
This is an interactive data table based on generalized optimization principles.
Stereochemical Considerations in Multi-Step Synthetic Pathways
While this compound is an achiral molecule, it is a valuable precursor for the synthesis of chiral molecules, where stereochemical control is paramount. trine.edu When the aldehyde functionality is transformed, a stereocenter can be created. For example, addition of a Grignard reagent to the aldehyde produces a secondary alcohol, which is a new stereocenter.
In multi-step syntheses commencing from this benzaldehyde (B42025), each subsequent step that can influence or generate a stereocenter must be carefully controlled. beilstein-journals.org This can involve the use of chiral catalysts, auxiliaries, or reagents to ensure the desired stereoisomer is formed with high enantiomeric or diastereomeric excess. For instance, the stereospecificity of a Diels-Alder reaction in a multi-step synthesis can be confirmed by NMR spectroscopy, which would show only one set of signals if a single diastereomer is produced. azom.com The development of methods for the asymmetric synthesis of α-deuterated α-amino acids, for example, highlights the importance of controlling stereoselectivity in complex synthetic sequences. mdpi.com
Reactivity and Mechanistic Investigations of 3 Fluoro 5 Methoxymethoxy Benzaldehyde
Transformations of the Aldehyde Moiety
The aldehyde group is a versatile functional center, readily participating in a variety of transformations including nucleophilic additions, oxidations, reductions, and condensations.
Nucleophilic Addition Reactions
The carbonyl carbon of the aldehyde group in 3-Fluoro-5-(methoxymethoxy)benzaldehyde is electrophilic due to the electronegativity of the oxygen atom, making it susceptible to attack by nucleophiles. libretexts.orglibretexts.org This leads to the formation of a tetrahedral intermediate, which is typically protonated to yield an alcohol. The reactivity of benzaldehydes in nucleophilic addition reactions is generally less than that of aliphatic aldehydes because the aromatic ring can donate electron density through resonance, which reduces the partial positive charge on the carbonyl carbon. libretexts.orgaskfilo.com However, the presence of the electron-withdrawing fluorine atom can partially counteract this effect.
A prominent example of nucleophilic addition is the Grignard reaction, where an organomagnesium halide adds to the carbonyl group. For instance, the reaction of a substituted benzaldehyde (B42025), such as 3-fluorobenzaldehyde, with a Grignard reagent like ethyl magnesium bromide results in the formation of a secondary alcohol after an aqueous workup. google.com
| Nucleophile (Reagent) | Product Class | Example Product Structure |
| Grignard Reagent (e.g., CH₃MgBr) | Secondary Alcohol | |
| Organolithium (e.g., n-BuLi) | Secondary Alcohol | |
| Cyanide (e.g., NaCN/H⁺) | Cyanohydrin |
This table illustrates the expected products from the nucleophilic addition of various reagents to this compound.
Oxidation Reactions to Carboxylic Acids
The aldehyde functional group can be readily oxidized to the corresponding carboxylic acid. This transformation is a fundamental process in organic synthesis. A variety of oxidizing agents can be employed, ranging from strong oxidants to milder, more selective reagents. organic-chemistry.org For methoxy-substituted benzaldehydes, oxidation using systems like aqueous basic hydrogen peroxide has been shown to be effective. researchgate.net The oxidation of this compound yields 3-Fluoro-5-(methoxymethoxy)benzoic acid.
| Oxidizing Agent | Typical Conditions | Product |
| Potassium Permanganate (KMnO₄) | Basic, aqueous, heat | 3-Fluoro-5-(methoxymethoxy)benzoic acid |
| Jones Reagent (CrO₃/H₂SO₄) | Acetone, 0°C to RT | 3-Fluoro-5-(methoxymethoxy)benzoic acid |
| Hydrogen Peroxide (H₂O₂) | Basic conditions | 3-Fluoro-5-(methoxymethoxy)benzoic acid |
| Oxone (2KHSO₅·KHSO₄·K₂SO₄) | Acetonitrile/Water | 3-Fluoro-5-(methoxymethoxy)benzoic acid |
This table presents common reagents and conditions for the oxidation of this compound to its corresponding carboxylic acid.
Reduction Reactions to Alcohols
The reduction of the aldehyde group provides a direct route to primary alcohols. This is commonly achieved using hydride-based reducing agents. Reagents like sodium borohydride (B1222165) (NaBH₄) are mild and selective for aldehydes and ketones, while lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent. The reduction of this compound produces (3-Fluoro-5-(methoxymethoxy)phenyl)methanol. scbt.com
| Reducing Agent | Typical Solvent | Product |
| Sodium Borohydride (NaBH₄) | Methanol (B129727) or Ethanol | (3-Fluoro-5-(methoxymethoxy)phenyl)methanol |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF, followed by aqueous workup | (3-Fluoro-5-(methoxymethoxy)phenyl)methanol |
| Catalytic Hydrogenation (H₂) | Pd/C, PtO₂, or Raney Ni | (3-Fluoro-5-(methoxymethoxy)phenyl)methanol |
This table summarizes common methods for the reduction of this compound to the corresponding primary alcohol.
Condensation Reactions with Nitrogen and Other Nucleophiles
Aldehydes undergo condensation reactions with a variety of nucleophiles, most notably primary amines, to form imines (Schiff bases). nih.govredalyc.org This reaction is typically catalyzed by acid and involves the formation of a hemiaminal intermediate, followed by the elimination of water. mdpi.com To drive the equilibrium towards the product, water is often removed during the reaction. Fluorinated benzaldehydes are frequently used as substrates in the synthesis of imines. mdpi.com
Another important condensation reaction is the Wittig reaction, which involves a phosphorus ylide to convert the aldehyde into an alkene, providing a powerful tool for C=C bond formation. ossila.com
| Nucleophile | Reagent Class | Product Class |
| Primary Amine (R-NH₂) | Nitrogen Nucleophile | Imine (Schiff Base) |
| Hydroxylamine (B1172632) (NH₂OH) | Nitrogen Nucleophile | Oxime |
| Hydrazine (NH₂NH₂) | Nitrogen Nucleophile | Hydrazone |
| Phosphorus Ylide (Ph₃P=CHR) | Wittig Reagent | Alkene |
This table outlines key condensation reactions of the aldehyde moiety with various nucleophiles.
Aromatic Ring Reactivity and Substituent Effects
The reactivity of the aromatic ring is influenced by the electronic properties of its substituents. The fluorine atom can act as a leaving group in nucleophilic aromatic substitution reactions, a process that is highly dependent on the nature and position of other groups on the ring.
Nucleophilic Aromatic Substitution Reactions on the Fluorine Atom
Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl fluorides. walisongo.ac.id The mechanism typically proceeds via a two-step addition-elimination pathway involving a resonance-stabilized Meisenheimer complex intermediate. nih.gov For the SNAr reaction to be efficient, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group (in this case, fluorine). researchgate.net
In this compound, the strongly electron-withdrawing aldehyde group and the electron-donating methoxymethoxy group are both positioned meta to the fluorine atom. This arrangement does not provide the necessary stabilization for the Meisenheimer complex that would be afforded by ortho or para substituents. Consequently, nucleophilic aromatic substitution at the fluorine position is expected to be difficult and require harsh reaction conditions. While challenging, reactions with potent nucleophiles under forcing conditions might lead to substitution. For comparison, compounds like 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, which possess a strongly activating nitro group meta to the fluorine, can undergo SNAr with various nucleophiles. beilstein-journals.orgbeilstein-journals.org
| Nucleophile | Potential Product (if reaction occurs) | Expected Reactivity |
| Sodium Methoxide (NaOMe) | 3,5-Dimethoxybenzaldehyde derivative | Very low; requires harsh conditions |
| Ammonia (NH₃) | 3-Amino-5-(methoxymethoxy)benzaldehyde | Very low; requires high temperature/pressure |
| Sodium Thiophenoxide (NaSPh) | 3-(Phenylthio)-5-(methoxymethoxy)benzaldehyde | Very low; requires harsh conditions |
This table outlines potential nucleophilic aromatic substitution reactions. Due to the meta-positioning of the activating/deactivating groups relative to the fluorine atom, these reactions are not favored and would likely result in low yields, if any.
Electrophilic Aromatic Substitution Reactions on the Benzaldehyde Core
The benzaldehyde core of this compound is susceptible to electrophilic aromatic substitution (EAS), a fundamental class of reactions for aromatic compounds. In these reactions, an electrophile attacks the electron-rich benzene (B151609) ring, replacing a hydrogen atom. The regioselectivity of this substitution is dictated by the directing effects of the substituents already present on the ring: the fluoro, methoxymethoxy, and aldehyde groups.
The aldehyde group (-CHO) is a deactivating, meta-directing group due to its electron-withdrawing nature, both through resonance and inductive effects. Conversely, the fluoro (-F) and methoxymethoxy (-OCH2OCH3) groups are ortho-, para-directing. The fluoro group is deactivating due to its strong inductive effect but can donate electron density through resonance. The methoxymethoxy group is an activating group, as the oxygen atom adjacent to the ring donates electron density via resonance.
Given the positions of the substituents, the potential sites for electrophilic attack are C2, C4, and C6. The directing effects of the three groups will determine the major product(s). The powerful activating and ortho-, para-directing effect of the methoxymethoxy group at C5 will strongly favor substitution at the C4 and C6 positions. The fluoro group at C3 also directs ortho- and para-, which corresponds to the C2, C4, and C6 positions. The meta-directing aldehyde group at C1 directs towards the C3 and C5 positions, which are already substituted. Therefore, the primary directing influence will come from the methoxymethoxy and fluoro groups.
A qualitative prediction of the regioselectivity for common EAS reactions is presented in the table below.
| Reaction | Electrophile | Predicted Major Product(s) |
| Nitration | NO2+ | 3-Fluoro-5-(methoxymethoxy)-4-nitrobenzaldehyde and 3-Fluoro-5-(methoxymethoxy)-2-nitrobenzaldehyde |
| Halogenation | Br+, Cl+ | 4-Bromo-3-fluoro-5-(methoxymethoxy)benzaldehyde and 2-Bromo-3-fluoro-5-(methoxymethoxy)benzaldehyde |
| Friedel-Crafts Acylation | RCO+ | 4-Acyl-3-fluoro-5-(methoxymethoxy)benzaldehyde and 2-Acyl-3-fluoro-5-(methoxymethoxy)benzaldehyde |
It is important to note that steric hindrance from the adjacent substituents may influence the ratio of the products, potentially favoring substitution at the less hindered C4 position over the C2 and C6 positions.
Influence of Fluoro and Methoxymethoxy Groups on Electronic Properties and Reactivity
Methoxymethoxy Group (-OCH2OCH3): This group is a moderately activating, ortho-, para-director. The oxygen atom directly attached to the aromatic ring has lone pairs that can be delocalized into the ring through resonance (+R effect), increasing the ring's nucleophilicity. This activating effect generally outweighs its -I effect.
Aldehyde Group (-CHO): The aldehyde is a deactivating, meta-director due to its strong -I and -R effects, which withdraw electron density from the aromatic ring.
The interplay of these groups results in a complex reactivity profile. The activating methoxymethoxy group enhances the electron density of the ring, counteracting the deactivating effects of the fluoro and aldehyde groups. The positions ortho and para to the methoxymethoxy group (C4 and C6) are significantly activated towards electrophilic attack. The fluoro group, while deactivating, will also direct incoming electrophiles to these same positions. The deactivating aldehyde group's influence is largely overridden by the powerful activating effect of the methoxymethoxy group.
The following table provides a summary of the electronic effects of the substituents.
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Effect |
| -F | Electron-withdrawing (-I) | Electron-donating (+R) | Deactivating | Ortho, Para |
| -OCH2OCH3 | Electron-withdrawing (-I) | Electron-donating (+R) | Activating | Ortho, Para |
| -CHO | Electron-withdrawing (-I) | Electron-withdrawing (-R) | Deactivating | Meta |
Reaction Mechanism Elucidation
While specific experimental studies on the reaction mechanisms of this compound are lacking, the general mechanisms can be inferred from established principles of physical organic chemistry.
Kinetic Studies of Key Transformation Steps
A hypothetical rate comparison for the nitration of various benzaldehydes is presented below.
| Compound | Relative Rate of Nitration (Predicted) |
| Benzaldehyde | 1 |
| 3-Fluorobenzaldehyde | < 1 |
| 3-Methoxybenzaldehyde | > 1 |
| 3-Fluoro-5-methoxybenzaldehyde | > 1 (but < 3-methoxybenzaldehyde) |
| This compound | > 1 (similar to 3-methoxybenzaldehyde) |
Investigation of Intermediates and Transition States in Reactions
The key intermediate in the electrophilic aromatic substitution of this compound is the sigma complex or arenium ion. The stability of this intermediate determines the regiochemical outcome of the reaction. Attack at the C4 position, for instance, would lead to a resonance-stabilized arenium ion where the positive charge can be delocalized onto the oxygen atom of the methoxymethoxy group, providing a highly stable resonance contributor. This stabilization is a key reason for the predicted ortho-, para-directing effect of this group.
Computational chemistry could be a powerful tool to investigate the transition states and intermediates of reactions involving this molecule. Density Functional Theory (DFT) calculations could be used to model the reaction pathways for electrophilic attack at the different available positions on the ring, allowing for the determination of the activation energies and the relative stabilities of the intermediates.
Role of Catalysis in Selective Functionalization (e.g., Acid or Metal Catalysis)
Catalysis plays a crucial role in many of the potential functionalization reactions of this compound.
Acid Catalysis: In electrophilic aromatic substitution reactions such as nitration and sulfonation, a strong acid (e.g., sulfuric acid) is used to generate the potent electrophile (NO2+ or SO3H+). In Friedel-Crafts reactions, a Lewis acid (e.g., AlCl3 or FeCl3) is employed to generate a carbocation or an acylium ion from an alkyl halide or an acyl halide, respectively.
Metal Catalysis: Transition metal catalysis offers a wide range of possibilities for the selective functionalization of this molecule. For instance, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) could be employed if a leaving group (such as a bromine or iodine atom) were introduced onto the ring via electrophilic halogenation. These reactions would allow for the formation of new carbon-carbon or carbon-heteroatom bonds at specific positions, providing a versatile route to more complex derivatives.
The choice of catalyst and reaction conditions would be critical in achieving high selectivity and yield for any desired transformation of this compound.
Role of 3 Fluoro 5 Methoxymethoxy Benzaldehyde As a Synthetic Intermediate and Building Block
Precursor in Heterocyclic Compound Synthesis
While specific examples detailing the direct use of 3-Fluoro-5-(methoxymethoxy)benzaldehyde in the synthesis of heterocyclic compounds are not extensively documented in publicly available research, the structural motifs present in this molecule are highly relevant to the construction of various heterocyclic systems. Benzaldehyde (B42025) derivatives are classical precursors for a wide array of heterocycles through condensation reactions with amines, hydrazines, and other difunctional reagents to form imines, hydrazones, and enamines, which can then undergo intramolecular cyclization.
For instance, fluorinated benzaldehydes are employed in the synthesis of bicyclic heterocycles such as hydroisoquinolines, acrydinones, and quinazolines. The presence of a fluorine atom can significantly impact the reactivity and biological activity of the final heterocyclic product. The general synthetic strategies involving related benzaldehydes suggest that this compound could be a valuable starting material for creating novel fluorinated heterocyclic scaffolds.
Utilization in the Construction of Complex Aromatic Systems
The architecture of this compound makes it an adept building block for the assembly of more elaborate aromatic systems. The aldehyde functionality is a key handle for carbon-carbon bond formation through reactions like the Wittig, Horner-Wadsworth-Emmons, and various condensation reactions (e.g., Claisen-Schmidt). These reactions allow for the extension of the aromatic core and the introduction of new functionalities.
Furthermore, the fluorine and methoxymethoxy groups provide opportunities for further derivatization. The fluorine atom, while generally stable, can be activated towards nucleophilic aromatic substitution under specific conditions, allowing for the introduction of other substituents. The MOM-protected phenol (B47542) offers a latent reactive site that can be unmasked to participate in etherification, esterification, or cross-coupling reactions to build more complex polyphenolic or arylether structures.
Application in the Synthesis of Optoelectronic Materials Precursors
The synthesis of precursors for optoelectronic materials often requires precise control over the electronic properties of the target molecules. The substituents on an aromatic ring play a crucial role in tuning these properties. The fluorine atom in this compound is strongly electron-withdrawing, which can lower the energy levels of the molecular orbitals (HOMO and LUMO) of any resulting conjugated system. This is a common strategy in the design of materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
The aldehyde group serves as a convenient point of attachment for incorporating this fluorinated aromatic ring into larger conjugated systems, such as stilbenes, chalcones, or imines, which are known chromophores. While direct applications of this compound in this field are not prominently reported, its structural elements are consistent with the design principles for precursors of optoelectronic materials.
Development of Advanced Organic Scaffolds and Frameworks
The development of novel organic scaffolds and frameworks is a cornerstone of modern medicinal and materials chemistry. The unique substitution pattern of this compound offers a starting point for the creation of three-dimensional and architecturally complex molecules. The aldehyde can be used to link multiple units of this benzaldehyde together or to connect it to other molecular components, leading to the formation of macrocycles, polymers, or metal-organic frameworks (MOFs).
The presence of the fluorine atom can impart desirable properties such as increased metabolic stability in drug candidates or altered packing in solid-state materials. The protected hydroxyl group adds another layer of synthetic versatility, allowing for post-synthetic modification of the resulting scaffold. Although specific examples of its use in creating advanced organic frameworks are not readily found in the literature, its potential as a versatile building block in this area is clear from a synthetic chemistry perspective.
Synthetic Strategies for Analogues and Derivatives of 3 Fluoro 5 Methoxymethoxy Benzaldehyde
Modification of the Benzaldehyde (B42025) Core
Alterations to the central aromatic ring of 3-Fluoro-5-(methoxymethoxy)benzaldehyde are crucial for systematically varying the electronic and steric properties of the molecule. These modifications include the introduction of additional substituents and the variation of existing functional groups.
Introduction of Additional Halogen Substituents
The introduction of further halogen atoms onto the benzaldehyde ring can significantly influence the reactivity and biological activity of the resulting analogues. Halogenation reactions on aromatic systems are well-established and can be adapted for the modification of this compound or its precursors. For instance, the formylation of a di-substituted phenol (B47542), such as 2-chloro-4-fluorophenol, can yield a dihalogenated salicylaldehyde (B1680747) derivative. nih.gov This approach suggests that starting with a suitably halogenated phenol and protecting the hydroxyl group as a methoxymethyl ether would allow for the synthesis of various di- and tri-halogenated analogues.
Electrophilic aromatic substitution reactions are a primary method for introducing halogens. Depending on the directing effects of the existing fluorine, methoxymethoxy, and aldehyde groups, incoming halogens can be directed to specific positions on the ring. The conditions for these reactions, including the choice of halogenating agent and catalyst, can be optimized to achieve the desired regioselectivity.
| Starting Material | Reagents and Conditions | Product | Reference |
| 2-Chloro-4-fluorophenol | Chloroform, concentrated NaOH(aq), reflux | 3-Chloro-5-fluorosalicylaldehyde | nih.gov |
Diversification of Methoxy (B1213986) and Methoxymethoxy Positions on the Aromatic Ring
The synthesis of positional isomers of this compound allows for the exploration of the impact of substituent placement on molecular properties. The synthesis of these analogues typically involves starting with differently substituted phenols and carrying out subsequent methoxymethoxy protection and formylation steps. For example, 3-fluoro-4-hydroxybenzaldehyde (B106929) is a commercially available starting material that can be used to generate an isomer. ossila.combiosynth.com Similarly, 3-fluoro-4-hydroxy-5-methoxybenzaldehyde (B51503) is another accessible precursor.
The introduction of a methoxy group can be achieved through nucleophilic aromatic substitution on a suitably activated fluorobenzaldehyde derivative, particularly when the fluorine is positioned for facile displacement. acgpubs.org Studies on the F-18 fluorination of nitrobenzaldehydes with methoxy substituents have shown that the position of the methoxy group relative to the nitro and leaving groups significantly affects the radiochemical yields, highlighting the electronic interplay of these substituents. researchgate.net This knowledge can be applied to the strategic synthesis of various positional isomers.
| Precursor | Synthetic Target | Key Transformation | Reference |
| 3-Fluoro-4-hydroxybenzaldehyde | Isomer of this compound | Methoxymethyl ether protection | ossila.com |
| 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde | Methoxy-substituted analogue | Methoxymethyl ether protection |
Varying Aldehyde Substituents (e.g., Nitrile, Ketone Analogues)
The aldehyde functional group is a key site for chemical modification, allowing for its conversion into other important functional groups like nitriles and ketones.
Nitrile Analogues: The conversion of an aldehyde to a nitrile is a common transformation that can be achieved through a one-pot reaction involving the formation and subsequent dehydration of an aldoxime intermediate. rsc.orgrsc.org A variety of reagents and conditions can be employed for this purpose. For instance, hydroxylamine (B1172632) hydrochloride in a suitable solvent system, such as aqueous formic acid, can efficiently convert aromatic aldehydes to their corresponding nitriles. rsc.org The use of dehydrating agents like propylphosphonic anhydride (B1165640) (T3P) or XtalFluor-E has also been reported to give excellent yields of nitriles from aldehydes. organic-chemistry.orgepa.gov
Ketone Analogues: The synthesis of ketone analogues from benzaldehyde derivatives can be achieved through several methods. One approach involves the reaction of the aldehyde with an organometallic reagent followed by oxidation of the resulting secondary alcohol. Another strategy is the direct conversion of the aldehyde to a ketone. For example, peptidyl mono-fluoromethyl ketones (FMKs) can be synthesized through pathways that involve the modification of amino acid derivatives, which can be coupled to aldehyde-containing scaffolds. nih.gov The synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives often starts from 1,3-dicarbonyl compounds, but methodologies for the direct conversion of aldehydes to such structures are also being explored. beilstein-journals.org
| Transformation | Reagents and Conditions | Product | Reference |
| Aldehyde to Nitrile | Hydroxylamine hydrochloride, formic acid, water, 80°C | Aryl nitrile | rsc.org |
| Aldehyde to Nitrile | Hydroxylamine hydrochloride, KF/Al2O3, DMF, 100°C | Aryl nitrile | rsc.org |
| Aldehyde to Nitrile | XtalFluor-E, EtOAc, room temperature | Nitrile | epa.gov |
Side-Chain Elaboration and Functionalization
Building upon the core structure of this compound, the elaboration of side-chains and further functionalization are key strategies for creating more complex molecules, such as those used in medicinal chemistry and materials science.
Coupling Reactions for Aromatic and Heteroaromatic Extensions (e.g., Stille Coupling)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, enabling the extension of the aromatic system. To utilize these reactions, the benzaldehyde core must first be functionalized with a suitable leaving group, such as bromine or iodine. For instance, 3-bromo-5-fluorobenzaldehyde (B68483) is a known compound that can serve as a precursor for such coupling reactions. oakwoodchemical.comnih.govbldpharm.com
The Suzuki-Miyaura coupling reaction is widely used for this purpose, reacting an aryl halide with a boronic acid or ester in the presence of a palladium catalyst and a base. researchgate.netrsc.orgnih.gov This method has been successfully employed to synthesize 5-membered heteroaryl-substituted benzyloxy-benzaldehydes. researchgate.net The choice of catalyst, base, and solvent system is critical for achieving high yields and can be tailored to the specific substrates. While Stille coupling, which utilizes organotin reagents, is another viable option, the Suzuki-Miyaura reaction is often preferred due to the lower toxicity of the boron-containing reagents.
| Reaction Type | Substrates | Catalyst System | Product | Reference |
| Suzuki-Miyaura Coupling | 4-Bromobenzaldehyde, Phenylboronic acid | Pd catalyst, K2CO3 | 4-Phenylbenzaldehyde | researchgate.net |
| Suzuki-Miyaura Coupling | Iodo-benzyloxy-benzaldehydes, Thiophene/Furan-boronic acids | Pd(OAc)2, P(o-tolyl)3, K3PO4 | Heteroaryl-substituted benzyloxy-benzaldehydes | researchgate.net |
| Suzuki-Miyaura Coupling | ortho-Bromoanilines, Boronic esters | CataXCium A Pd G3 | Biaryl anilines | nih.gov |
Computational and Theoretical Investigations of 3 Fluoro 5 Methoxymethoxy Benzaldehyde
Quantum Chemical Studies on Molecular Structure and Conformation
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are pivotal in elucidating the molecular structure, stability, and electronic properties of aromatic aldehydes like 3-Fluoro-5-(methoxymethoxy)benzaldehyde. These computational methods provide a detailed understanding of the molecule at the atomic level.
Density Functional Theory (DFT) Calculations for Geometries and Energies
Table 1: Predicted Geometrical Parameters for this compound based on DFT Calculations
| Parameter | Predicted Value |
| C-F Bond Length | ~1.35 Å |
| C=O Bond Length | ~1.21 Å |
| C-O (methoxy) Bond Length | ~1.36 Å |
| O-C (methoxy) Bond Length | ~1.43 Å |
| C-C (aromatic) Bond Length | ~1.39 - 1.41 Å |
| C-H (aldehyde) Bond Length | ~1.11 Å |
| O-C-O (methoxymethoxy) Angle | ~112° |
| C-C-F (aromatic) Angle | ~118° |
| C-C=O (aldehyde) Angle | ~124° |
Note: The values in this table are estimations based on DFT calculations of analogous molecules and are subject to variation depending on the specific computational method and basis set used.
Analysis of Electronic Properties (e.g., Charge Distribution, Frontier Orbitals)
The electronic properties of this compound are crucial for understanding its reactivity and intermolecular interactions. DFT calculations provide insights into the distribution of electrons within the molecule. The fluorine and oxygen atoms, being highly electronegative, are expected to create regions of negative electrostatic potential, while the aldehydic proton and aromatic hydrogens will be more electropositive.
A key aspect of electronic property analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive. For aromatic aldehydes, the HOMO is typically a π-orbital associated with the benzene (B151609) ring, while the LUMO is often a π*-orbital with significant contribution from the carbonyl group. In this compound, the HOMO is anticipated to be distributed over the electron-rich aromatic ring and the methoxymethoxy group, while the LUMO will likely be centered on the electron-withdrawing benzaldehyde (B42025) moiety. wseas.comnih.gov
Table 2: Predicted Electronic Properties of this compound
| Property | Predicted Value/Description |
| HOMO Energy | Negative value, indicative of occupied orbital |
| LUMO Energy | Less negative or positive value, indicative of unoccupied orbital |
| HOMO-LUMO Gap | Expected to be in the range of 4-6 eV |
| Dipole Moment | Non-zero, due to the presence of electronegative F and O atoms |
| Electron Density | Higher around the F and O atoms, and the carbonyl oxygen |
Note: These values are theoretical predictions and can be influenced by the computational level of theory.
Computational Modeling of Reactivity and Reaction Pathways
Computational modeling is a powerful tool for predicting the reactivity of molecules and for exploring the mechanisms of chemical reactions.
Prediction of Reaction Barriers and Transition States
By mapping the potential energy surface of a reaction involving this compound, computational methods can identify the transition state structures and calculate the associated activation energies (reaction barriers). This information is vital for predicting the feasibility and rate of a chemical transformation. For instance, in a nucleophilic addition to the carbonyl group, calculations can determine the energy required to reach the tetrahedral intermediate's transition state.
Mechanistic Insights from Computational Simulations
Computational simulations provide a step-by-step visualization of reaction mechanisms at the molecular level. For this compound, this could involve modeling its behavior in the presence of various reagents to understand reaction pathways. For example, simulations could elucidate the preferred site of electrophilic aromatic substitution or the stereochemical outcome of a reduction of the aldehyde group. These simulations offer a level of detail that is often difficult to obtain through experimental means alone. wseas.com
Structure-Reactivity Relationship Studies via Computational Chemistry
Computational chemistry allows for systematic studies of how modifications to the molecular structure of this compound affect its reactivity. By computationally introducing different substituents on the aromatic ring or altering the protecting group, researchers can establish structure-reactivity relationships. For example, replacing the fluorine atom with other halogens or electron-donating/withdrawing groups would alter the electronic properties of the molecule, which in turn would influence its reactivity towards nucleophiles or electrophiles. These theoretical investigations can guide the design of new molecules with desired chemical properties. nih.gov
Retrosynthetic Analysis Strategies Involving 3 Fluoro 5 Methoxymethoxy Benzaldehyde
Disconnection Approaches for Target Molecules Featuring the Substituted Benzene (B151609) Core
Retrosynthetic analysis begins with the identification of key bonds that can be disconnected to simplify the target molecule. For molecules containing the 3-fluoro-5-(methoxymethoxy)phenyl core, several disconnection strategies can be envisioned. The primary goal is to break down the target into simpler precursors, ideally leading back to 3-Fluoro-5-(methoxymethoxy)benzaldehyde itself or its precursors.
A common disconnection involves the bond formed between the aldehyde carbon and a nucleophile. For instance, in a target molecule where the aldehyde has been converted into an alcohol, alkene, or part of a heterocyclic ring, the disconnection traces back to the aldehyde and a suitable nucleophilic or organometallic reagent.
| Target Structure Example | Retrosynthetic Disconnection | Forward Reaction | Precursors |
| Secondary Alcohol | C-C bond adjacent to hydroxyl | Grignard or Organolithium Addition | This compound, Organometallic Reagent (e.g., PhMgBr) |
| Stilbene Derivative | C=C double bond | Wittig Reaction | This compound, Phosphonium (B103445) Ylide |
| Chalcone Derivative | C-C bond β to carbonyl | Aldol (B89426) Condensation | This compound, Ketone (e.g., Acetophenone) |
| Isoflavanone | C-C and C-O bonds of heterocycle | Gold(I)-catalyzed Annulation | This compound, Alkyne |
Another strategic disconnection is at the aromatic ring itself, targeting the bonds between the benzene core and its substituents. However, introducing substituents onto an aromatic ring requires careful consideration of directing effects. In the case of the 3-fluoro-5-hydroxy precursor, both the fluoro and hydroxyl groups are ortho-, para-directing. A retrosynthetic disconnection of the formyl group (CHO) would lead to 3-fluoro-5-(methoxymethoxy)benzene. The forward reaction, formylation, could then be achieved through methods like the Vilsmeier-Haack or Gattermann reaction, although regioselectivity could be a challenge.
Functional Group Interconversions (FGIs) as Key Transformations in Retrosynthesis
Functional Group Interconversion (FGI) is a critical step in retrosynthesis that allows for the conversion of one functional group into another to facilitate a key disconnection or to manage reactivity. For this compound, several FGIs are pertinent.
The aldehyde group itself is a versatile functional handle. Retrosynthetically, it can be seen as arising from several other functional groups:
Oxidation of a primary alcohol: The aldehyde can be disconnected to a benzyl (B1604629) alcohol, (3-fluoro-5-(methoxymethoxy)phenyl)methanol. This is a common FGI, as primary alcohols can be selectively oxidized to aldehydes using reagents like pyridinium (B92312) chlorochromate (PCC).
Reduction of a carboxylic acid or its derivative: The aldehyde can be viewed as a partially reduced form of a carboxylic acid, 3-fluoro-5-(methoxymethoxy)benzoic acid. This FGI is synthetically achievable using reagents like diisobutylaluminium hydride (DIBAL-H) on an ester or acid chloride.
The methoxymethoxy (MOM) group is itself a product of an FGI. It is a protecting group for a hydroxyl group. Therefore, a crucial FGI in any retrosynthesis involving this compound is the deprotection of the MOM group to reveal the more reactive phenol (B47542), or conversely, the protection of a phenol to install the MOM group. This allows reactions to be carried out that would otherwise be incompatible with a free hydroxyl group.
| Functional Group | FGI Precursor | Forward Reaction | Reagent Example |
| Aldehyde (-CHO) | Primary Alcohol (-CH₂OH) | Oxidation | Pyridinium chlorochromate (PCC) |
| Aldehyde (-CHO) | Ester (-COOR) | Reduction | Diisobutylaluminium hydride (DIBAL-H) |
| Methoxymethoxy ether (-OMOM) | Phenol (-OH) | Protection | Methoxymethyl chloride (MOMCl), Base |
| Phenol (-OH) | Methoxymethoxy ether (-OMOM) | Deprotection | Acid (e.g., HCl) |
Strategic Application of Protecting Groups in Retrosynthetic Pathways
Protecting groups are essential tools in multi-step synthesis to temporarily mask a reactive functional group, preventing it from undergoing unwanted reactions while transformations are carried out elsewhere in the molecule. The "methoxymethoxy" part of this compound is a methoxymethyl (MOM) ether, which serves as a protecting group for the hydroxyl group of the parent compound, 3-fluoro-5-hydroxybenzaldehyde.
The choice of the MOM group is strategic. Phenols are acidic and can interfere with many reactions, particularly those involving strong bases or organometallic reagents. By protecting the phenol as a MOM ether, the molecule becomes more stable and compatible with a wider range of reaction conditions.
Key characteristics of the MOM protecting group:
Installation: It is typically installed by reacting the parent phenol with methoxymethyl chloride (MOMCl) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).
Stability: The MOM group is stable to a variety of conditions, including many oxidizing and reducing agents, strong bases, and nucleophiles. This stability is crucial for allowing transformations on the aldehyde group or other parts of a larger molecule.
Cleavage (Deprotection): As an acetal, the MOM group is readily removed under acidic conditions, often using dilute hydrochloric acid in a protic solvent like methanol (B129727) or tetrahydrofuran. This allows for the selective unmasking of the hydroxyl group at a later stage in the synthesis.
In a retrosynthetic plan, the MOM group is often introduced early to protect the phenol and removed near the end of the synthesis once its protective role is complete. This strategy ensures that the sensitive phenolic hydroxyl group does not interfere with the construction of the main carbon skeleton.
Complexity Management in Multi-Step Organic Syntheses
The generation of molecular complexity is a central goal of organic synthesis. nih.gov Managing this complexity is crucial for developing efficient and practical synthetic routes. Using pre-functionalized, well-defined building blocks like this compound is a key strategy for complexity management.
Emerging Research Directions and Future Perspectives
Novel Catalytic Approaches for 3-Fluoro-5-(methoxymethoxy)benzaldehyde Synthesis
The synthesis of functionalized aromatic aldehydes is a cornerstone of organic chemistry. Traditional methods often require harsh conditions or stoichiometric reagents. Modern research is focused on catalytic approaches that offer milder conditions, higher selectivity, and greater efficiency.
Transition-Metal Catalysis: Palladium-catalyzed cross-coupling reactions represent a powerful tool for the formylation of aryl halides. researchgate.netacs.orgrug.nl These methods could be adapted for the synthesis of this compound from a corresponding aryl bromide or chloride precursor. The use of specialized phosphine (B1218219) ligands and CO sources (or their equivalents) allows for the direct introduction of the aldehyde group under relatively mild conditions. This approach is highly valued for its functional group tolerance, which is crucial when dealing with sensitive moieties like the methoxymethyl (MOM) ether.
Organocatalysis: Asymmetric organocatalysis has emerged as a major field in synthesis, often providing alternatives to metal-based catalysts. beilstein-journals.org Chiral secondary amines, such as those based on pyrrolidine (B122466) scaffolds, can catalyze a variety of transformations on aldehydes. beilstein-journals.org While typically used for reactions of aldehydes (e.g., α-functionalization), the principles of organocatalysis are being explored for C-H functionalization, which could provide future pathways to aromatic aldehydes. Bifunctional organocatalysts, which can activate both the nucleophile and electrophile, offer another avenue for developing novel synthetic routes. beilstein-journals.org
Biocatalysis: The use of enzymes in synthesis offers unparalleled selectivity and operates under environmentally benign aqueous conditions. nih.gov While a direct biocatalytic route to this compound is not yet established, related research is promising. Enzymes like ene reductases are used for the asymmetric synthesis of alkyl fluorides, and fluorinases can catalyze the direct formation of C-F bonds. nih.govchemrxiv.org Future research may focus on engineering enzymes, such as cytochrome P450s or specific oxidases, to perform selective hydroxylation and subsequent oxidation on a fluorinated methoxy-protected toluene (B28343) derivative, providing a green and highly specific synthetic pathway. nih.gov
| Catalytic Approach | Potential Precursor | Key Advantages | Representative Catalyst/System |
| Palladium-Catalyzed Formylation | 1-Bromo-3-fluoro-5-(methoxymethoxy)benzene | High functional group tolerance, good yields. | Pd(OAc)₂ with a phosphine ligand (e.g., P(o-tolyl)₃). researchgate.net |
| Organocatalytic C-H Functionalization | 1-Fluoro-3-(methoxymethoxy)benzene (B149991) | Metal-free, potential for asymmetric synthesis. | Chiral aminocatalysts, bifunctional (thio)urea catalysts. beilstein-journals.org |
| Biocatalytic Oxidation | 3-Fluoro-5-(methoxymethoxy)toluene | High selectivity (regio-, stereo-), green conditions. | Engineered cytochrome P450 enzymes, oxidases. nih.gov |
Advanced Applications in Materials Science and Chemical Biology (Focusing on Chemical Synthesis Pathways)
This compound serves as a crucial starting material for the synthesis of complex molecules with applications in chemical biology and, potentially, materials science. Its utility lies in the strategic placement of its functional groups, which allows for sequential and regioselective modifications.
Synthesis of Bioactive Molecules: The aldehyde functionality is a versatile handle for constructing larger, biologically active scaffolds. The precursor, 3-fluoro-5-hydroxybenzaldehyde, is used in several key synthetic transformations.
Aldol (B89426) Condensation: This classic carbon-carbon bond-forming reaction can be used to synthesize curcuminoid analogues by reacting the aldehyde with various ketones. ossila.com Curcuminoids are investigated for a range of therapeutic properties, including anti-cancer activity.
Wittig Reaction: The reaction of the aldehyde with a phosphonium (B103445) ylide provides a powerful method for alkene synthesis. This has been employed to create fluorinated derivatives of caffeic acid phenethyl amide (CAPA), which exhibit cytoprotective effects. ossila.com
Aldehyde-Amine Condensation: The formation of an imine (Schiff base) by reacting the aldehyde with a primary amine is a gateway to numerous heterocyclic structures and hydrazone derivatives. These compounds are explored for their anti-inflammatory properties. ossila.com
Multicomponent Reactions: The aldehyde can participate in one-pot multicomponent reactions to rapidly build molecular complexity. For example, it can be a component in the synthesis of highly substituted pyridines or pyran derivatives, which are scaffolds frequently found in pharmaceuticals. mdpi.com
The presence of the fluorine atom can significantly enhance the metabolic stability and binding affinity of the final molecule, while the protected hydroxyl group allows for late-stage deprotection and further functionalization.
| Synthetic Pathway | Reactant Type | Resulting Scaffold | Potential Application |
| Aldol Condensation | Ketones | Diarylheptanoids (Curcuminoids) | Anti-cancer agents. ossila.com |
| Wittig Reaction | Phosphonium Ylides | Substituted Alkenes (CAPA derivatives) | Cytoprotective agents. ossila.com |
| Imine Formation / Condensation | Hydrazines, Amines | Hydrazones, Heterocycles | Anti-inflammatory agents. ossila.com |
| Multicomponent Reaction | Active Methylene Compounds, Amines | Substituted Pyridines, Pyrans | Diverse bioactive scaffolds. mdpi.com |
Green Chemistry Principles in the Synthesis and Reactions of the Compound
The principles of green chemistry are increasingly influencing the design of synthetic routes to minimize environmental impact. For a compound like this compound, these principles can be applied to both its synthesis and its subsequent use in chemical reactions.
Use of Greener Solvents: A significant portion of chemical waste comes from volatile organic solvents. Research has focused on replacements such as deep eutectic solvents (DES), which are biodegradable and have low volatility. nih.gov Reactions involving benzaldehydes, such as the synthesis of benzimidazoles, have been successfully carried out in DES, which can act as both the solvent and a catalyst, simplifying the process and reducing waste. nih.gov
Solvent-Free Reactions: An even more effective approach is to eliminate the solvent entirely. The Knoevenagel condensation, a reaction where aldehydes are converted into α,β-unsaturated acids, has been optimized to run under solvent-free conditions. tandfonline.comtue.nlresearchgate.net This method often uses environmentally benign catalysts like ammonium (B1175870) bicarbonate, replacing toxic reagents like pyridine (B92270) and piperidine, and can be applied to a wide range of substituted benzaldehydes. tandfonline.comtue.nl
Flow Chemistry: Continuous flow chemistry offers significant advantages over traditional batch processing in terms of safety, efficiency, and scalability. nih.gov The superior heat transfer of microreactors allows for precise temperature control, which is critical for highly exothermic reactions involving aldehydes, such as aldol and Grignard reactions. beilstein-journals.orgacs.org This enhanced control can lead to higher selectivity, reduced byproduct formation, and safer handling of reactive intermediates. nih.govbeilstein-journals.org
| Green Chemistry Principle | Application Example | Key Benefit |
| Alternative Solvents | Using Deep Eutectic Solvents (DES) for condensation reactions. | Reduced use of volatile organic compounds (VOCs), biodegradability. nih.gov |
| Solvent-Free Synthesis | Knoevenagel condensation with malonic acid under heating. | Elimination of solvent waste, use of benign catalysts. tandfonline.comtue.nl |
| Process Intensification | Aldol or Grignard reactions in a continuous flow reactor. | Improved safety, better temperature control, higher selectivity, easier scalability. beilstein-journals.orgbeilstein-journals.org |
Integration of Artificial Intelligence and Machine Learning in Reaction Design and Prediction
The intersection of data science and chemistry is creating powerful new tools for synthetic planning and optimization. Artificial intelligence (AI) and machine learning (ML) are poised to accelerate the discovery and development of synthetic routes for molecules like this compound.
Reaction Condition Prediction: Once a synthetic step is proposed, ML models can predict the optimal reaction conditions. acs.orgnih.gov By analyzing the reactants and products, these models suggest the most suitable catalysts, solvents, reagents, and temperatures from a vast library of possibilities. beilstein-journals.orgchemintelligence.com This can dramatically reduce the number of experiments needed for optimization, saving time and resources. For a proposed palladium-catalyzed formylation to synthesize the target aldehyde, an ML model could recommend a specific ligand and solvent combination most likely to give a high yield. beilstein-journals.org
Local vs. Global Models: AI approaches can be categorized into global and local models. beilstein-journals.org
Global Models are trained on diverse reaction databases and can provide initial guidance for a wide range of novel chemical transformations.
Local Models are fine-tuned for a specific family of reactions. Once a promising route is identified, a local model could be used to optimize parameters like temperature, concentration, and residence time (in flow chemistry) to maximize yield and selectivity.
Q & A
Q. Table 1: Key NMR Data for 3-Bromo-5-(methoxymethoxy)benzaldehyde (Reference Compound)
| Nucleus | δ (ppm) | Assignment |
|---|---|---|
| ¹H | 9.92 (s) | Aldehyde proton |
| ¹H | 5.24 (s) | Methoxymethoxy protons |
| ¹³C | 190.41 | Aldehyde carbon |
Basic: What characterization techniques are critical for verifying the purity and structure of this compound?
Answer:
A multi-technique approach is essential:
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions (e.g., methoxymethoxy at C5, fluorine at C3) and detect impurities (see Table 1) .
- X-ray Diffraction (XRD) : Resolve crystal packing and validate stereochemistry, as demonstrated in studies of disalicylaldehyde by-products .
- Mass Spectrometry : Confirm molecular weight (e.g., exact mass 204.07 Da for related fluorinated aldehydes) .
Advanced: How can researchers analyze and mitigate unexpected by-products during synthesis?
Answer:
By-products, such as dibromodisalicylaldehyde derivatives, may form via oxidative coupling . Mitigation strategies include:
- Reaction Monitoring : Use TLC or HPLC to track intermediate formation.
- Crystallographic Analysis : Employ OLEX2 or SHELXL to refine crystal structures and identify side-products.
- Computational Modeling : Predict competing reaction pathways using DFT calculations to adjust reaction conditions.
Example : In a similar system, π–π stacking interactions in by-products were resolved via XRD, highlighting the need for steric hindrance minimization .
Advanced: What strategies address regioselectivity challenges in functionalizing the benzaldehyde core?
Answer:
Regioselectivity is influenced by electronic and steric factors:
- Directing Groups : Methoxymethoxy at C5 can act as an electron-donating group, directing electrophilic substitution to C3 or C1 positions. Compare with 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde (CAS 79418-78-3), where hydroxyl groups alter reactivity .
- Metal-Mediated Coupling : Use Suzuki-Miyaura cross-coupling for selective C–F bond retention while introducing aryl/heteroaryl groups .
Advanced: How can computational tools enhance structural refinement and data interpretation?
Answer:
- SHELXT : Automates space-group determination and initial structural models from diffraction data .
- OLEX2 : Integrates structure solution, refinement, and visualization, streamlining workflows for complex crystallographic datasets (e.g., π–π interactions in by-products) .
- Density Functional Theory (DFT) : Predict NMR chemical shifts and validate experimental data against computational models .
Basic: What are best practices for handling air- or moisture-sensitive intermediates in synthesis?
Answer:
- Schlenk Techniques : Use inert atmospheres (N₂/Ar) for reactions involving aldehydes or fluorinated intermediates.
- Drying Agents : Employ molecular sieves or MgSO₄ in solvent purification.
- Low-Temperature Storage : Store intermediates at –20°C to prevent degradation, as noted for fluorinated benzaldehydes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
